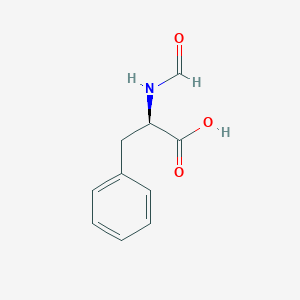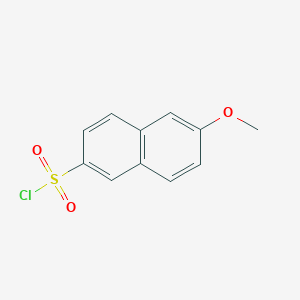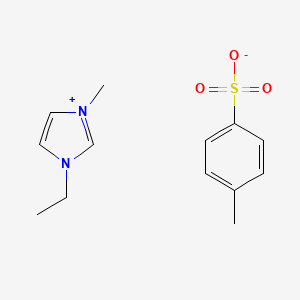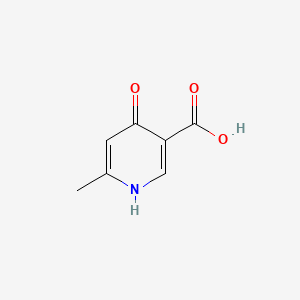
3-(Benzylsulfanyl)-2-methylpropanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as a radical relay strategy for generating sulfonyl-containing compounds under mild conditions with visible light irradiation . Another approach is the condensation reaction to produce Schiff bases, which can further react with metal salts to yield cyclized products . These methods suggest that the synthesis of 3-(Benzylsulfanyl)-2-methylpropanoic acid could potentially be achieved through similar radical or condensation reactions, possibly involving benzylsulfanyl as a functional group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like UV-VIS, IR, NMR, mass spectroscopy, and single crystal X-ray determination . These compounds exhibit various non-covalent interactions that stabilize their crystal structures, such as hydrogen bonds and pi-pi interactions . For 3-(Benzylsulfanyl)-2-methylpropanoic acid, similar analytical techniques could be employed to determine its molecular structure and the nature of its intermolecular interactions.
Chemical Reactions Analysis
The papers do not provide specific reactions for 3-(Benzylsulfanyl)-2-methylpropanoic acid, but they do mention the reactivity of similar compounds. For instance, the presence of a methylsulfanyl group can influence the reactivity of a compound, as seen in the docking studies where the sulfur atom plays a vital role in bonding . This suggests that the benzylsulfanyl group in 3-(Benzylsulfanyl)-2-methylpropanoic acid could also impart specific reactivity patterns, potentially affecting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various analyses, including HOMO-LUMO, NBO, and MEP . These studies provide information on the electronic properties and potential reactive sites of a molecule. For 3-(Benzylsulfanyl)-2-methylpropanoic acid, similar analyses could predict its reactivity, stability, and interactions with other molecules. Additionally, potentiometric titration studies have been used to investigate the complexation behavior of related compounds , which could be relevant for understanding the solubility and binding properties of 3-(Benzylsulfanyl)-2-methylpropanoic acid.
Applications De Recherche Scientifique
Mechanistic Insights and Synthetic Applications
Stereoselective Nucleophilic Addition : The study by Hennum et al. (2014) provided mechanistic insights into the stereoselective nucleophilic 1,2-addition involving sulfinyl imines, emphasizing the role of bifunctional reagents in determining stereoselectivity. This research highlights the synthetic versatility of sulfanyl compounds in stereoselective synthesis (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).
Polymerization under γ-Irradiation : Millard et al. (2010) explored the controlled polymerization of water-soluble monomers in the presence of functional trithiocarbonates, demonstrating the utility of sulfanyl compounds in polymer science, particularly for creating water-soluble and stimuli-responsive polymers through RAFT polymerization (Millard, Barner, Reinhardt, Buchmeiser, Barner‐Kowollik, & Müller, 2010).
Catalysis for Benzimidazole Synthesis : Khazaei et al. (2011) reported on ionic liquid catalytic systems that efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing the potential of sulfanyl compounds in facilitating green chemical processes (Khazaei, Zolfigol, Moosavi‐Zare, Zare, Ghaemi, Khakyzadeh, Asgari, & Hasaninejad, 2011).
Material Science and Advanced Synthesis
Liquid Crystal Polymers : Kishikawa, Hirai, and Kohmoto (2008) synthesized and characterized polymerizable benzoic acid derivatives, forming complexes that exhibit liquid crystal phases. This work illustrates the application of sulfanyl compounds in the development of advanced materials with potential uses in displays and optical devices (Kishikawa, Hirai, & Kohmoto, 2008).
Enzymatic Synthesis and Biocatalysis : Kumar et al. (2015) demonstrated the selective biocatalytic transesterification reactions of aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates, underscoring the role of sulfanyl compounds in enzymatic synthesis and the development of green chemistry methodologies (Kumar, Dhawan, Singh, Sharma, Sharma, Prasad, Van der Eycken, Len, Watterson, & Parmar, 2015).
Propriétés
IUPAC Name |
3-benzylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARSURQOGRNRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446069 | |
| Record name | Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)-2-methylpropanoic acid | |
CAS RN |
106664-91-9 | |
| Record name | Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






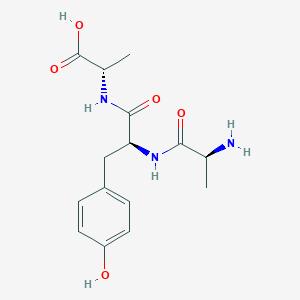

![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)
